[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-chloro-3-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFOESXXJQKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of catalyst performance in triazole synthesis
The CuIL(PPh3) complex exhibits superior catalytic activity, especially under ultrasonic conditions in water, achieving nearly quantitative conversion with low catalyst loading (around 1 mol %).
Research Findings and Optimization
- The use of bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligands combined with triphenylphosphine stabilizes the copper(I) catalyst, enhancing its activity and selectivity.
- Ultrasonic irradiation accelerates the reaction by promoting efficient mixing and energy transfer, reducing side reactions such as alkyne homocoupling.
- The reaction tolerates a broad substrate scope, including various substituted aryl azides and alkynes, enabling access to diverse 1,2,3-triazole derivatives.
- The method operates efficiently under air and moisture, simplifying handling and scalability.
- The isolated triazoles can be further functionalized or directly used in applications such as fluorescent probes or medicinal chemistry.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aryl azide formation | 4-chloro-3-methylaniline, NaNO2, CF3CO2H, NaN3 | 4-chloro-3-methylphenyl azide |
| Terminal alkyne synthesis | Propargyl bromide, amine nucleophile, K2CO3, DMF | Methanamine-substituted terminal alkyne |
| CuAAC cycloaddition | CuIL(PPh3), water, ultrasonic probe, 60 °C, 30 min | This compound |
| Product isolation and purification | Filtration, flash chromatography | Pure triazole product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chloro group, converting it to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its triazole ring is known to interact with various biological targets, making it a valuable compound in drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them potential candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used as an intermediate in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Aromatic Ring
The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key comparisons include:
Key Observations :
- Methyl groups (electron-donating) increase electron density, favoring reactions like nitration .
- Functional Group Utility : Boronate esters (e.g., Bpin in ) enable participation in cross-coupling reactions, a feature absent in the main compound .
Heterocyclic and Aliphatic Substituents
Variations in the triazole’s N1-substituent alter steric bulk and solubility:
Key Observations :
- Solubility : Aliphatic (e.g., butenyl) and ether-containing substituents (e.g., tetrahydrofuran) improve aqueous solubility compared to aromatic groups .
- Reactivity : Alkenyl groups (e.g., prop-2-en-1-yl in ) introduce sites for polymerization or Diels-Alder reactions .
Structural and Spectroscopic Data
Biological Activity
The compound [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS Number: 2098114-23-7) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN4 |
| Molecular Weight | 222.67 g/mol |
| Structure | Structure |
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study found that compounds similar to this compound showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 1–32 µg/mL for clinical strains of Enterococcus and Staphylococcus .
Case Study: In Vitro Antimicrobial Testing
In an in vitro study, the compound demonstrated an MIC of 4 µg/mL against MRSA strains. The compound's ability to inhibit biofilm formation was also noted, which is crucial in treating chronic infections caused by biofilm-forming bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these cell lines ranged from 8.49 to 62.84 µg/mL, indicating promising cytotoxic effects .
Summary of Anticancer Findings
| Cell Line | IC50 Range (µg/mL) | Most Active Compounds |
|---|---|---|
| HeLa | 8.49 - 62.84 | 16d, 17a, 17d |
| MCF-7 | 11.20 - 93.46 | 16c, 16d |
| SKOV-3 | 7.87 - 70.53 | 16c, 16d |
The results suggest that modifications to the triazole structure can enhance anticancer activity and selectivity towards cancer cells while minimizing effects on non-cancerous cells .
Antioxidant Activity
Antioxidant properties are essential in preventing oxidative stress-related diseases. The compound was tested for its ability to scavenge free radicals using various assays. The results indicated that it exhibited significant antioxidant activity with IC50 values lower than many standard antioxidants used in comparison studies .
Q & A
Q. What are the common synthetic routes for [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how are reaction conditions optimized?
The synthesis typically employs click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Precursor preparation : 4-Chloro-3-methylphenyl azide and propargyl amine derivatives are common starting materials.
- Cycloaddition : Conducted in a mixture of tert-butanol/water at 25–60°C for 12–24 hours with CuSO₄·5H₂O and sodium ascorbate as catalysts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization yields >85% purity.
Q. Optimization factors :
- Temperature : Lower temperatures (25°C) reduce side reactions but prolong reaction time.
- Catalyst loading : 5–10 mol% CuSO₄ ensures efficiency without excessive metal contamination .
Q. Table 1. Representative Synthesis Conditions
| Azide Source | Alkyne Source | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cl-3-MeC₆H₃N₃ | HC≡C-CH₂NH₂·HCl | CuSO₄/NaAsc, H₂O/tBuOH | 92 | |
| Analogous aryl azides | Propargyl derivatives | CuI, DIPEA, DMF | 78–85 |
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and amine functionality (δ 1.5–2.5 ppm for -CH₂NH₂) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor purity (>98% by area normalization) .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 237.08 for C₁₀H₁₁ClN₄) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functionalization of the triazole core for enhanced bioactivity?
Methodology :
- Substituent variation : Replace the 4-chloro-3-methylphenyl group with fluorophenyl or thiophene derivatives to assess electronic effects on receptor binding .
- Amine modification : Introduce bulky groups (e.g., tert-butyl) to the methanamine moiety to evaluate steric effects on membrane permeability .
Q. Key Findings :
Q. Table 2. SAR of Triazole Derivatives
| Substituent (R) | LogP | MIC (S. aureus) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Cl-3-MeC₆H₃ | 2.8 | 4 µg/mL | 0.12 |
| 3-FC₆H₄ | 2.5 | 2 µg/mL | 0.08 |
| 5-Cl-thiophen-2-yl | 3.1 | 8 µg/mL | 0.05 |
Q. How do crystallographic data (e.g., SHELXL-refined structures) resolve ambiguities in molecular conformation?
Protocol :
Q. Implications :
Q. How can contradictory toxicity data from in vitro assays be reconciled?
Case Study : Discrepancies in LD₅₀ values (e.g., 120 mg/kg vs. 250 mg/kg in rodent models) may arise from:
- Purity variations : Impurities (e.g., residual Cu catalysts) skew results. Mitigate via ICP-MS analysis and rigorous purification .
- Assay conditions : Serum protein binding in cell culture media reduces bioavailable compound concentration. Use serum-free media for IC₅₀ determinations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
